molecular formula C9H9BrO3 B3032785 4-(2-Bromoethoxy)benzoic acid CAS No. 51616-09-2

4-(2-Bromoethoxy)benzoic acid

Cat. No.: B3032785
CAS No.: 51616-09-2
M. Wt: 245.07 g/mol
InChI Key: ADGSEDROJNHXDK-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)benzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where a bromoethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the bromoethoxy group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Reduction: Common reducing agents include lithium aluminum hydride or borane.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 4-(2-Bromoethoxy)benzyl alcohol.

Scientific Research Applications

4-(2-Bromoethoxy)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromoethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Chloromethyl)benzoic acid
  • 4-(Methoxy)benzoic acid

Comparison: 4-(2-Bromoethoxy)benzoic acid is unique due to the presence of both a bromoethoxy group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The bromoethoxy group provides a good leaving group for nucleophilic substitution, while the carboxylic acid group can undergo esterification and reduction reactions.

Properties

IUPAC Name

4-(2-bromoethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSEDROJNHXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325619
Record name 4-(2-bromoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51616-09-2
Record name NSC513302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-bromoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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